4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of acetyl, pyrimidinyl, imidazolyl, and benzenesulfonamide groups
Mechanism of Action
Target of Action
The primary targets of the compound “4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide” are the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . These enzymes play a crucial role in the degradation of tryptophan, an essential amino acid, through the kynurenine pathway .
Mode of Action
The compound acts as a modulator of IDO and TDO . By inhibiting these enzymes, it prevents the degradation of tryptophan, thereby affecting the kynurenine pathway . This modulation can have significant effects on the immune, reproductive, and central nervous systems .
Biochemical Pathways
The compound primarily affects the kynurenine pathway , which is responsible for the catabolism of tryptophan . By inhibiting IDO and TDO, the compound prevents the conversion of tryptophan into kynurenine, a metabolite involved in several physiological processes .
Result of Action
The inhibition of tryptophan degradation by this compound can lead to an increase in tryptophan levels and a decrease in the levels of kynurenine and its downstream metabolites . This can have various effects on the body, depending on the specific roles of these metabolites in different physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidin-2-yl-imidazole intermediate, followed by its coupling with an ethyl benzenesulfonamide derivative. The final step involves acetylation to introduce the acetyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a member of a class of sulfonamides that have garnered attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as:
This structure includes a pyrimidine ring, an imidazole moiety, and a sulfonamide group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways:
- Cell Cycle Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells .
- Antimicrobial Activity : Sulfonamides, including this compound, exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This action disrupts essential metabolic processes in bacteria .
- Targeting Cancer Cells : Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by disrupting DNA replication and transcription processes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of dihydropteroate synthase | |
Anticancer | CDK inhibition leading to cell cycle arrest | |
Antifungal | Disruption of fungal cell wall synthesis |
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Anticancer Efficacy : In vitro studies demonstrated that derivatives of imidazole and pyrimidine effectively inhibited the growth of lung and breast cancer cells. The IC50 values for these compounds ranged from 6.26 µM to 20.46 µM, indicating significant potency against tumor proliferation .
- Antimicrobial Evaluation : Compounds with structural similarities displayed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values below 0.025 mg/mL .
Properties
IUPAC Name |
4-acetyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-13(23)14-3-5-15(6-4-14)26(24,25)21-10-12-22-11-9-20-17(22)16-18-7-2-8-19-16/h2-9,11,21H,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDZFVOSPWSFIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.